molecular formula C21H16N4O4S2 B2552243 (E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one CAS No. 190653-60-2

(E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one

Cat. No. B2552243
CAS RN: 190653-60-2
M. Wt: 452.5
InChI Key: XBWQFKZLHAGCDL-SFQUDFHCSA-N
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Description

(E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C21H16N4O4S2 and its molecular weight is 452.5. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Subheading Antifungal Properties and Structure-Activity Relationship

(E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one demonstrates potential antifungal properties. A study highlighted the compound's antifungal pharmacophore sites in relation to Fusarium oxysporum, a pathogen causing Bayoud disease in date palms. The research emphasized the importance of understanding the chemical structure and its impact on biological activity against the pathogen (Kaddouri et al., 2022).

Synthetic Applications

Subheading Reactivity and Application in Heterocyclic Synthesis

The compound's structure is closely related to pyrazoline-5-ones, which have been identified as valuable in the synthesis of heterocyclic compounds. The reactivity of these compounds, including the likes of (E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one, makes them suitable as building blocks for developing various heterocycles used in pharmaceuticals and dyes (Gomaa & Ali, 2020).

Biological Potential and Synthetic Development

Subheading Biological Significance and Green Chemistry in Synthesis

1,3-thiazolidin-4-ones, a class to which our compound belongs, have shown great biological potential and are found in commercial pharmaceuticals. The synthesis of these compounds began in the mid-19th century and has evolved with the development of green chemistry. The compound , with the thiazolidin-4-one core, is of significant interest due to its pharmacological importance and potential activities against various diseases (Santos et al., 2018).

properties

IUPAC Name

(5E)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4S2/c1-13-18(20(27)24(22(13)2)15-6-4-3-5-7-15)23-19(26)17(31-21(23)30)12-14-8-10-16(11-9-14)25(28)29/h3-12H,1-2H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWQFKZLHAGCDL-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C\C4=CC=C(C=C4)[N+](=O)[O-])/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one

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